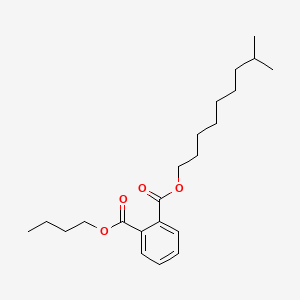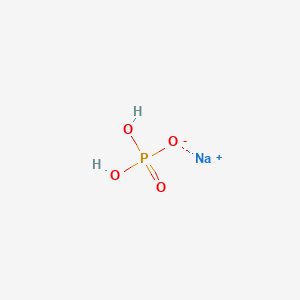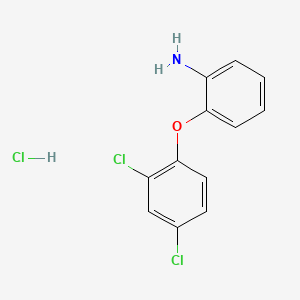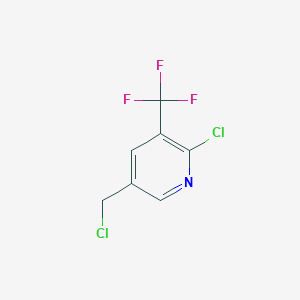
2-Chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine
Descripción general
Descripción
“2-Chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine” is a chemical compound with the empirical formula C6H4ClF2N . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
A process for the production of 2-chloro-5-chloromethylpyridine has been described starting from 6-hydroxynicotinic acid. The 6-hydroxynicotinic acid is reacted with an acid chloride to give 6-hydroxynicotinoyl chloride, which is then hydrogenated catalytically with hydrogen to give 6-hydroxynicotinaldehyde .Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine” consists of a pyridine ring with chlorine and trifluoromethyl groups attached to it .Physical And Chemical Properties Analysis
“2-Chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine” is a liquid at room temperature. It has a refractive index of 1.492 and a density of 1.368 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Chemical Synthesis
2-Chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine is used in the synthesis of various chemical compounds. It can be prepared from 6-hydroxynicotinic acid through a series of reactions involving catalytic hydrogenation and chlorination .
Pharmaceutical Intermediate
This compound is used as an intermediate in the pharmaceutical industry. For instance, it is used in the synthesis of 2’-Chloro-5’-(trifluoromethyl)acetophenone, a pharmaceutical intermediate .
Treatment of Cancers
It has been mentioned in a patent by SHY Therapeutics LLC, USA, for the treatment of cancers . The exact role of 2-Chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine in cancer treatment is not specified in the search results.
Treatment of Inflammatory Diseases
The same patent by SHY Therapeutics LLC also mentions the use of this compound for the treatment of inflammatory diseases .
Treatment of Rasopathies
Rasopathies are a class of genetic syndromes caused by germline mutations in genes that encode components of the Ras/mitogen-activated protein kinase (MAPK) pathway. This compound is also mentioned in the treatment of rasopathies .
Treatment of Fibrotic Diseases
Fibrotic diseases involve the formation of excess fibrous connective tissue in an organ or tissue in a reparative or reactive process. This compound is also used in the treatment of fibrotic diseases .
TLR Inhibitors
A patent by Bristol-Myers Squibb Company, USA, mentions the use of this compound in the synthesis of Toll-like receptor (TLR) inhibitors . TLRs are a type of protein that plays a key role in the innate immune system.
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-2-4-1-5(7(10,11)12)6(9)13-3-4/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJYQUIGRBJXOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine | |
CAS RN |
887707-33-7 | |
| Record name | 2-Chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887707-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-chloro-2-[(dimethylamino)methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3431117.png)
![3,6-Dimethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B3431120.png)
![Methyl-(7-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine](/img/structure/B3431143.png)

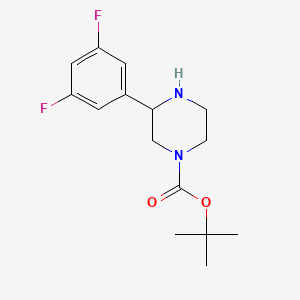
![Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3431164.png)

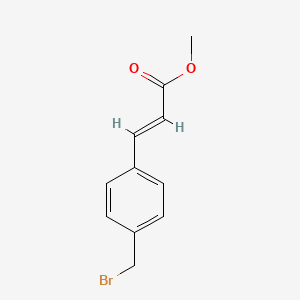
![Ethyl 1-[(tert-butoxycarbonyl)amino]-3-hydroxycyclopentanecarboxylate](/img/structure/B3431195.png)
![(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid](/img/structure/B3431196.png)
